4-[3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(1,3-thiazol-2-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(1,3-thiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C19H20N4O4S and its molecular weight is 400.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(1,3-thiazol-2-yl)butanamide is 400.12052631 g/mol and the complexity rating of the compound is 627. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-[3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(1,3-thiazol-2-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(1,3-thiazol-2-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of “4-[3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(1,3-thiazol-2-yl)butanamide” (VU0628839-1 or F5013-0993), focusing on six unique applications:
Neuroprotective Agents
Research has shown that compounds similar to VU0628839-1 exhibit neuroprotective properties. These compounds can potentially protect neurons from damage caused by oxidative stress, excitotoxicity, and inflammation, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s . The specific mechanisms often involve modulation of signaling pathways that prevent cell death and promote cell survival.
Anti-inflammatory Agents
VU0628839-1 has potential applications as an anti-inflammatory agent. Compounds with similar structures have been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models of inflammatory diseases . This makes them promising candidates for treating conditions such as rheumatoid arthritis, inflammatory bowel disease, and other chronic inflammatory disorders.
Anticancer Agents
The compound’s structure suggests it could be effective in cancer treatment. Similar compounds have been studied for their ability to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and prevent metastasis . These properties are crucial for developing new chemotherapeutic agents that can target various types of cancer more effectively.
Antimicrobial Agents
VU0628839-1 may also serve as an antimicrobial agent. Compounds with analogous structures have demonstrated activity against a range of bacterial and fungal pathogens . This includes both Gram-positive and Gram-negative bacteria, as well as drug-resistant strains, making it a valuable candidate for developing new antibiotics.
Cardioprotective Agents
Research indicates that compounds like VU0628839-1 could have cardioprotective effects. These compounds can help in reducing myocardial infarction size, improving cardiac function, and preventing heart failure . The mechanisms often involve antioxidant properties, inhibition of inflammatory pathways, and modulation of cardiac cell survival signals.
Antioxidant Agents
The compound’s structure suggests it could act as a potent antioxidant. Antioxidants are crucial in neutralizing free radicals and reducing oxidative stress, which is implicated in aging and various chronic diseases . By scavenging free radicals, VU0628839-1 could help in preventing cellular damage and maintaining cellular health.
Enzyme Inhibitors
VU0628839-1 may function as an enzyme inhibitor. Compounds with similar structures have been found to inhibit key enzymes involved in disease pathways . This includes enzymes like kinases, proteases, and phosphatases, which are targets for treating diseases such as cancer, diabetes, and neurodegenerative disorders.
Therapeutic Agents for Metabolic Disorders
The compound could be useful in treating metabolic disorders. Similar compounds have shown potential in modulating metabolic pathways, improving insulin sensitivity, and reducing lipid accumulation . This makes them promising candidates for treating conditions like diabetes, obesity, and metabolic syndrome.
Propriétés
IUPAC Name |
4-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(1,3-thiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S/c1-26-15-7-5-13(12-16(15)27-2)14-6-8-18(25)23(22-14)10-3-4-17(24)21-19-20-9-11-28-19/h5-9,11-12H,3-4,10H2,1-2H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKVJMALKCPZTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=NC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)butanamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.